molecular formula C17H16F2N4O3S B2703271 2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034247-55-5

2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2703271
CAS No.: 2034247-55-5
M. Wt: 394.4
InChI Key: YEZCWDNSPFWDAJ-JOCQHMNTSA-N
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Description

“2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” is a complex organic compound that features a combination of cyclohexyl, pyrazinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” typically involves multiple steps:

    Formation of the cyclohexyl intermediate: This step involves the preparation of the cyclohexyl moiety, which can be achieved through hydrogenation of benzene or other aromatic compounds.

    Introduction of the pyrazinyl group: The pyrazinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the cyclohexyl intermediate.

    Attachment of the benzenesulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the final benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or pyrazinyl moieties.

    Reduction: Reduction reactions could target the nitrile group in the pyrazinyl moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are commonly employed.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, pyrazinyl compounds, or cyclohexyl-containing molecules.

    Sulfonamide derivatives: Known for their antibacterial properties and used in various therapeutic applications.

    Pyrazinyl compounds: Often explored for their potential in medicinal chemistry due to their diverse biological activities.

    Cyclohexyl-containing molecules: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-11-1-6-16(14(19)9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZCWDNSPFWDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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